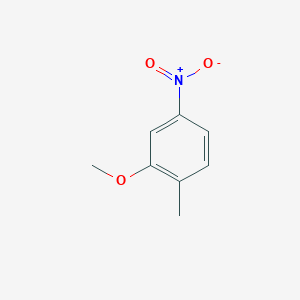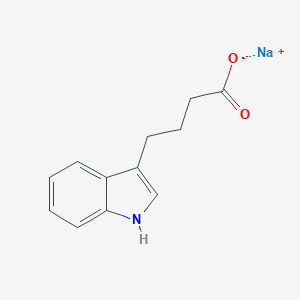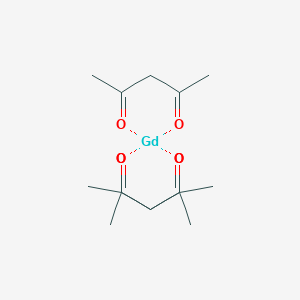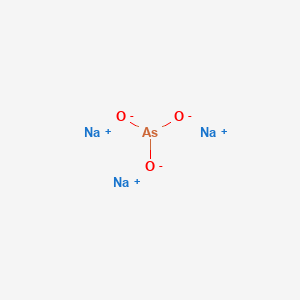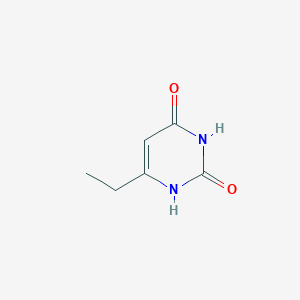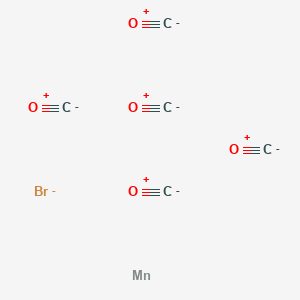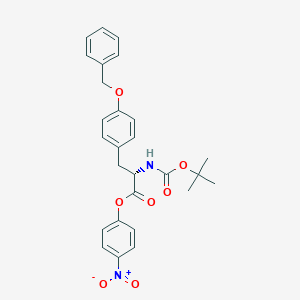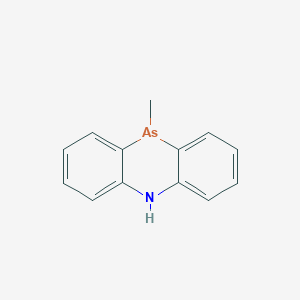
Phenarsazine, 5,10-dihydro-10-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenarsazine, 5,10-dihydro-10-methyl-, is a chemical compound with the molecular formula C12H13AsN2. It is a heterocyclic compound that contains both arsenic and nitrogen in its structure. Phenarsazine has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of phenarsazine is not fully understood. However, studies have shown that phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting the production of reactive oxygen species, phenarsazine can prevent cellular damage and promote cell survival.
生化和生理效应
Phenarsazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that phenarsazine can induce apoptosis in cancer cells, prevent neuronal cell death, and inhibit the production of reactive oxygen species. Phenarsazine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using phenarsazine in lab experiments is its potent anti-cancer activity. Phenarsazine has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Another advantage of using phenarsazine is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using phenarsazine in lab experiments is its potential toxicity. Phenarsazine contains arsenic, which is a highly toxic element. Careful handling and disposal of phenarsazine is necessary to prevent exposure to arsenic. Another limitation of using phenarsazine is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on phenarsazine. One area of research is the development of more efficient synthesis methods for phenarsazine. Another area of research is the optimization of phenarsazine's anti-cancer activity through the modification of its chemical structure. Additionally, research on the potential use of phenarsazine as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of interest. Finally, further research on the potential toxicity of phenarsazine is necessary to ensure its safe use in lab experiments.
合成方法
Phenarsazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with sodium hydride in the presence of arsenic trichloride. The resulting intermediate is then reduced with sodium borohydride to yield phenarsazine. Other methods include the reaction of 2-amino-4-methylphenol with arsenic trichloride and the reaction of 4-methyl-2-nitroaniline with arsenic trioxide.
科学研究应用
Phenarsazine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of phenarsazine is in the field of cancer research. Studies have shown that phenarsazine has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Phenarsazine works by inducing apoptosis, or programmed cell death, in cancer cells.
Another potential application of phenarsazine is in the field of neuroscience. Studies have shown that phenarsazine has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neuronal cell death.
属性
CAS 编号 |
10449-86-2 |
|---|---|
产品名称 |
Phenarsazine, 5,10-dihydro-10-methyl- |
分子式 |
C13H12AsN |
分子量 |
257.16 g/mol |
IUPAC 名称 |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
InChI 键 |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
规范 SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
同义词 |
5,10-Dihydro-10-methylphenarsazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




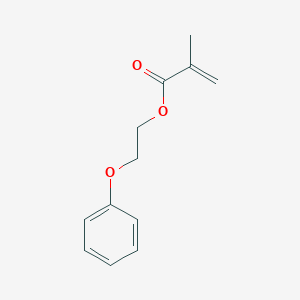
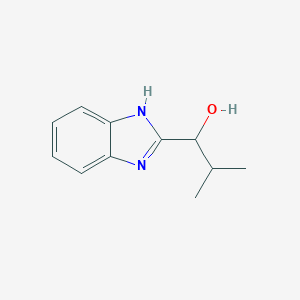
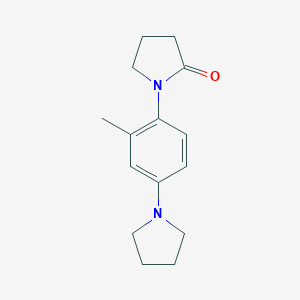
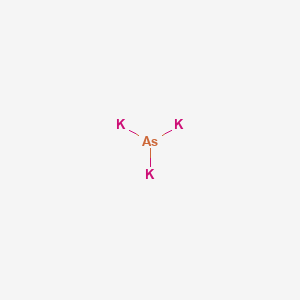
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
